Home > Products > Inhibitors/Agonists P252 > 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine - 875163-67-0

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine

Catalog Number: EVT-2814270
CAS Number: 875163-67-0
Molecular Formula: C15H17NS
Molecular Weight: 243.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{1-[(6R,S)-3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl]ethylidene}-N-methylhydrazinecarbothioamide

  • Compound Description: This compound, also referred to as (R,S)-fixolide 4-methylthiosemicarbazone, acts as a ligand in the formation of metal complexes. Its crystal structure reveals disorder over the fixolide fragment and the formation of hydrogen-bonded ribbons via H⋯S interactions. [, ]

trans-bis(2-{1-[(6R,S)-3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl]ethylidene}-N-methylhydrazinecarbothioamidato-κ2 N 2,S)palladium(II) ethanol monosolvate

  • Compound Description: This compound is a palladium(II) complex incorporating the (R,S)-fixolide 4-methylthiosemicarbazonato ligand. It displays a hydrogen-bonded macrocyclic environment around the palladium center. Crystallographically, the complex forms hydrogen-bonded ribbons along with ethanol solvent molecules through H⋯S and H⋯O interactions. []
  • Relevance: This complex incorporates the previously described (R,S)-fixolide 4-methylthiosemicarbazone ligand, which itself is structurally related to 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine through the shared tetrahydronaphthalene core. Therefore, this complex indirectly relates to the target compound through its ligand. []

1-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino]benzotriazole-5-carboxylic Acid (CBt-PMN)

  • Compound Description: CBt-PMN functions as a retinoid X receptor (RXR) partial agonist, exhibiting potential in treating central nervous system diseases like Alzheimer's and Parkinson's. Its brain uptake and biodistribution have been studied using a carbon-11 labeled version for positron emission tomography (PET) imaging. []
  • Relevance: This compound shares a structural similarity with 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine due to the presence of a substituted tetrahydronaphthalene ring system in both. Although the specific substituents differ, with CBt-PMN containing pentamethyl and aminobenzotriazole-5-carboxylic acid moieties, the shared core structure establishes a clear structural relationship. []

7-{[2-(4-Phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol

  • Compound Description: This compound serves as a lead structure for developing dopamine D2/D3 receptor ligands. Research has explored various heterocyclic bioisosteric analogues to optimize its affinity and selectivity for the D3 receptor. [, , ]
  • Relevance: This compound and 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine belong to the same broad chemical class characterized by a substituted tetrahydronaphthalene ring. While the specific substituents and their positions on the ring differ, the common core structure highlights a connection between these compounds. [, , ]

((1 R,3 S)-1-Amino-3-(( S)-6-(2-methoxyphenethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986166)

  • Compound Description: BMS-986166 acts as a differentiated sphingosine-1-phosphate receptor 1 (S1P1) modulator. It demonstrates potential in treating autoimmune diseases and has been advanced to human clinical trials. Its development aimed to address certain limitations observed with fingolimod, another S1P1 modulator. []
  • Relevance: BMS-986166 incorporates a substituted tetrahydronaphthalene moiety within its structure. This structural feature links it to 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine, as both compounds share this core structural element despite differences in their overall structures and substituents. []

((1R,3S)-1-Amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol (BMS-986104)

  • Compound Description: This compound, BMS-986104, is a potent S1P1 receptor modulator with potential in treating multiple sclerosis. Its synthesis utilizes an asymmetric hydroboration step, and its efficacy has been demonstrated in a mouse EAE model. []
  • Relevance: This compound shares the core structure of a substituted tetrahydronaphthalene ring with 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine. The presence of this common structural element, despite the variations in other substituents and their positions, establishes a connection between these two compounds. []

4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (bexarotene)

  • Relevance: This compound and 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine share the common structural feature of a tetrahydronaphthalene ring system. Although their substituent groups differ, the shared core structure signifies a structural relationship between them. []

6-(Ethyl(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN)

  • Compound Description: NEt-TMN is another retinoid X receptor (RXR) agonist. Studies have synthesized and evaluated various analogues of NEt-TMN for their RXR binding affinity, potency in activating RXR, and their ability to inhibit the proliferation of CTCL cells. []
  • Relevance: NEt-TMN is structurally related to 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine due to the presence of a tetrahydronaphthalene ring system in both compounds. Despite differences in their specific substituents, the shared core structure establishes a connection between them. []

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide

  • Compound Description: This compound and its enantiomers act as highly potent full agonists selective for the alpha-1A adrenergic receptor subtype. They are being investigated for their potential therapeutic utility. []
  • Relevance: This compound shares a structural similarity with 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine because both contain a tetrahydronaphthalene ring system. Although their substituents differ, with this compound featuring dihydro-1H-imidazol, hydroxy, and methanesulfonamide groups, the shared core structure links them structurally. []

1-(4-Bromo-3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

  • Compound Description: This compound serves as a precursor to a phase-I metabolite of AHTN. It crystallizes as a racemate, with four independent molecules in the asymmetric unit. The crystal structure exhibits C—Br⋯Br—C halogen bonds, leading to the formation of dimers. []
  • Relevance: This compound and 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine both contain a substituted tetrahydronaphthalene ring system. While this compound features bromo, hexamethyl, and ethanone substituents, the shared core structure signifies a structural relationship. []

(E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine

  • Compound Description: This compound's crystal structure shows two twisted ring systems and reveals the formation of a three-dimensional framework through C—H⋯π interactions between the molecules. [, ]
  • Relevance: This compound and 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine both contain a tetrahydronaphthalene ring system. Despite differences in other substituents and their positions, the shared core structure highlights a structural link between them. [, ]
Overview

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine is an organic compound characterized by its unique structure that combines a tetrahydronaphthalene moiety with a thienyl group. This compound has garnered attention due to its potential biological activities, including antioxidant and anticancer properties. The molecular formula for this compound is C15H17N, indicating it contains 15 carbon atoms, 17 hydrogen atoms, and one nitrogen atom.

Source and Classification

This compound can be classified as an amine due to the presence of the amine functional group. It is derived from the reaction of tetrahydronaphthalene derivatives with thienyl groups, which are sulfur-containing heterocycles. The synthesis and characterization of such compounds are often explored in medicinal chemistry for their potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine typically involves several key steps:

  1. Formation of Tetrahydronaphthalene Derivative: The starting material is often a substituted tetrahydronaphthalene. For instance, 2-amino-5,6,7,8-tetrahydronaphthalene can be synthesized through reduction reactions involving naphthalene derivatives.
  2. Thienyl Group Introduction: The thienyl moiety is introduced via nucleophilic substitution reactions where the thienyl group reacts with the amine or other suitable electrophiles.
  3. Final Product Isolation: After the reaction completion, products are usually purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

These synthetic routes have been documented in various studies highlighting their efficiency and yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine can be represented as follows:

  • Molecular Formula: C15H17N
  • Molecular Weight: Approximately 229.31 g/mol
  • InChI Key: A unique identifier for chemical substances that allows for easy database searching.

The structural representation indicates a fused ring system typical of naphthalene derivatives combined with a thienyl group that contributes to its chemical properties.

Chemical Reactions Analysis

Reactions and Technical Details

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine can undergo various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amine group can participate in nucleophilic substitutions with electrophiles.
  2. Oxidation Reactions: The tetrahydronaphthalene structure may undergo oxidation to form ketones or other derivatives under appropriate conditions.
  3. Condensation Reactions: The compound can react with carbonyl compounds to form imines or related structures.

These reactions are crucial for modifying the compound's structure to enhance biological activity or tailor it for specific applications .

Mechanism of Action

The mechanism of action for 1-(5,6,7,8-tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine involves its interaction with biological targets:

  1. Antioxidant Activity: The compound has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress.
  2. Anticancer Properties: Preliminary studies indicate that this compound may inhibit tumor cell growth through mechanisms that involve apoptosis induction and cell cycle arrest.

Quantitative analyses of these activities reveal promising results compared to standard antioxidants like ascorbic acid .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine include:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature conditions.

These properties are essential for determining the handling and storage requirements of the compound in laboratory settings .

Applications

Scientific Uses

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting oxidative stress-related diseases and cancer.
  2. Pharmacology: Used in studies assessing the pharmacokinetics and pharmacodynamics of novel therapeutic agents.
  3. Material Science: Potentially utilized in creating new materials with specific electronic or optical properties due to its unique structure.

Research continues into optimizing this compound's synthesis and exploring its full range of biological activities .

Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathways for Core Structural Assembly

The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine (CAS: 875163-67-0) follows carefully designed multi-step sequences to construct its complex molecular architecture (C₁₅H₁₇NS, MW: 243.37 g/mol). The primary approach involves convergent synthesis strategies where key intermediates are prepared separately before final coupling [2]. The foundational step typically begins with the preparation of the 5,6,7,8-tetrahydronaphthalene moiety. This involves selective reduction of naphthalene derivatives under catalytic hydrogenation conditions (e.g., Pd/C or PtO₂ catalysts in acetic acid under 50-60 psi H₂ pressure) to yield 5,6,7,8-tetrahydronaphthalene, followed by electrophilic aromatic substitution to introduce functional handles at the 2-position [2] [3].

Simultaneously, the thiophene-bearing arm is constructed through functionalization of 2-thiophenecarboxaldehyde via reductive amination strategies or through nucleophilic displacement reactions. The final carbon-nitrogen bond formation between the tetrahydronaphthalene and thiophene units is achieved through a critical coupling step. This most effectively employs a Buchwald-Hartwig amination or a Mannich-type reaction using pre-functionalized partners (e.g., 2-(aminomethyl)thiophene and a 6-halo-1,2,3,4-tetrahydronaphthalene derivative) under palladium catalysis (e.g., Pd₂(dba)₃/XPhos system) or under classical electrophilic substitution conditions [2]. Protecting group strategies, often utilizing tert-butoxycarbonyl (Boc) for the amine, are frequently essential to prevent side reactions during the coupling steps, followed by acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) to unveil the primary methanamine functionality [2].

Strategic Introduction of Thienyl and Tetrahydronaphthalene Moieties

The precise introduction of the thienyl group relative to the tetrahydronaphthalene core and the amine functionality is critical for achieving the correct molecular connectivity (NC(c₁cccs₁)c₁ccc₂c(c₁)CCCC₂). Two dominant strategic approaches exist, each with distinct advantages and limitations:

Table 1: Comparison of Synthetic Strategies for Key Moieties Introduction

StrategyKey StepsReaction ConditionsReported YieldKey Advantage
Late-Stage Thienyl Coupling1. Synthesis of 1-(5,6,7,8-THN-2-yl)methanamine 2. N-Alkylation/Reductive Amination with 2-Thiophenecarboxaldehyde1. NaBH₃CN or NaBH(OAc)₃, AcOH, DCE, RT-60°C 2. TiCl₄, Et₃N, Solvent, 0°C-RTModerate (40-55%)Simplicity, readily available starting materials
Preformed Thienylmethanamine Coupling1. Synthesis of 2-(aminomethyl)thiophene (Boc-protected) 2. C-C Coupling with 6-Halo-5,6,7,8-THN1. Pd(OAc)₂, XPhos, Cs₂CO₃, Toluene, 80-110°C 2. n-BuLi, THF, -78°C then ElectrophileHigher (60-75%)Better regiocontrol, higher purity intermediates

The Late-Stage Thienyl Coupling strategy leverages reductive amination between 1-(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine and 2-thiophenecarboxaldehyde. While operationally simpler and using commercially available or easily synthesized precursors (e.g., (5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine, CAS 15402-69-4 ), this route often suffers from moderate yields due to imine formation reversibility and potential over-alkylation [2]. Conversely, the Preformed Thienylmethanamine Coupling strategy, involving the synthesis of a suitably protected 2-(aminomethyl)thiophene derivative followed by carbon-carbon bond formation with an electrophilic tetrahydronaphthalene species (e.g., 6-bromo-1,2,3,4-tetrahydronaphthalene), offers superior regiocontrol and higher yields. This approach benefits from well-developed transition metal-catalyzed cross-coupling methodologies like Suzuki-Miyaura (if using a boronic ester derivative) or direct lithiation/electrophilic quenching strategies [2] [3]. The choice between these strategies depends heavily on the availability of specialized catalysts, tolerance of functional groups (especially the primary amine), and the required scale and purity.

Purification Techniques: Chromatographic vs. Recrystallization Approaches

Achieving high chemical purity (>95%) in 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine is paramount for research applications, necessitating robust purification techniques post-synthesis. Two principal methods are employed: column chromatography and recrystallization, each presenting distinct operational profiles.

Column Chromatography is the most widely reported method for purifying the final amine and key synthetic intermediates [2]. Silica gel (200-300 mesh) remains the standard stationary phase. Effective elution typically requires optimized mixtures of ethyl acetate in hexanes (ranging from 10% to 50% v/v) or dichloromethane/methanol mixtures (95:5 to 90:10 v/v), often with the addition of 0.1-1% triethylamine or ammonia to suppress amine tailing caused by interactions with acidic silanol groups on the silica surface. While highly effective in separating closely related impurities (e.g., regioisomers, di-alkylated byproducts, or residual catalyst metals), chromatography suffers from significant drawbacks: it is time-consuming, consumes large volumes of solvents (impacting cost and environmental footprint), and generally provides lower recovery yields due to sample retention on the column [2] [7]. Scaling this method beyond laboratory gram quantities becomes highly impractical.

Recrystallization offers a more scalable and economical alternative but requires identification of suitable solvent systems capable of dissolving the crude product at elevated temperatures while exhibiting poor solubility at lower temperatures. Common solvent pairs investigated for this compound include ethanol/water mixtures, toluene/heptane blends, and ethyl acetate/hexanes [2]. The polar primary amine functionality and the aromatic/heteroaromatic systems influence solubility. Successful recrystallization yields highly pure material as defined crystals and significantly reduces solvent waste compared to chromatography. However, its major limitation lies in achieving the necessary degree of purity if multiple structurally similar impurities are present, as crystallization selectively removes impurities with significantly different solubility profiles but may co-crystallize closely related analogs. Initial crude purification via flash chromatography followed by recrystallization of pooled pure fractions is often the optimal approach, combining the resolving power of chromatography with the concentrating efficiency and solvent economy of crystallization for final isolation [7].

Scalability Challenges in Industrial-Grade Production

Transitioning the synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine from laboratory-scale (milligram to gram) to industrially relevant scales (hundreds of grams to kilograms) encounters significant technical and economic hurdles. These challenges directly impact the cost and availability of the compound for research, reflected in commercial pricing structures (e.g., ~$240/250 mg, ~$490/1 g [1] [3]).

Key Technical Hurdles:

  • Catalyst Cost and Removal: Palladium-catalyzed coupling steps, while efficient for C-C or C-N bond formation on small scales, become prohibitively expensive at large scales. Efficient recovery and recycling of precious metal catalysts (e.g., Pd, Pt) are technically challenging but essential for cost control. Furthermore, stringent limits on residual metal content (typically <10-20 ppm) in the final product for biological testing necessitate expensive purification protocols like specialized adsorbents or extraction sequences [2].
  • High-Pressure Steps: The initial catalytic hydrogenation to generate the tetrahydronaphthalene core requires specialized high-pressure reactor equipment (autoclaves rated for 50-100 psi H₂). Scaling high-pressure reactions introduces significant safety concerns (hydrogen flammability, potential for over-pressurization), requires substantial capital investment, and demands rigorous process safety studies (e.g., reaction calorimetry to manage exotherms) [2] .
  • Intermediate Stability: Several synthetic intermediates, particularly those involving imines or activated halides, may exhibit limited stability upon storage or under process conditions (e.g., temperature, concentration). This necessitates tight control over reaction times, work-up procedures, and immediate progression to the next step, complicating process scheduling and increasing the risk of batch failures during large-scale campaigns [2].
  • Purification Bottlenecks: As discussed in section 1.3, chromatography is impractical beyond kilogram scales. Developing a robust crystallization process that delivers consistently high purity requires extensive solvent screening and optimization of cooling profiles – a resource-intensive endeavor. Alternative techniques like continuous chromatography or simulated moving bed systems represent high-cost solutions [2].

Economic and Supply Chain Considerations:The cost structure is dominated by raw materials (specialty heterocycles, catalysts) and purification. Sourcing consistent, high-quality 5,6,7,8-tetrahydronaphthalene derivatives and 2-thiophene building blocks at scale can be volatile. Furthermore, the multi-step nature inherently reduces the overall yield, compounding material costs.

Table 2: Scalability Challenges and Mitigation Strategies

Challenge CategorySpecific IssuePotential Mitigation StrategyImpact on Cost/Availability
Reaction EngineeringHigh-pressure hydrogenation infrastructureUse of transfer hydrogenation or alternative reduction methodsHigh capital cost, safety certification
CatalysisPd catalyst cost & removalLigand design for lower catalyst loading, efficient scavengersMajor cost driver, requires validation
PurificationChromatography impractical at scaleDevelopment of robust crystallization protocolReduces solvent cost, improves throughput
Process ControlSensitive intermediatesTelescoping steps without isolation, process analytical techReduces waste, minimizes degradation losses
Raw MaterialsCost/availability of functionalized THN & thiopheneDevelopment of integrated synthesis from bulk chemicalsStabilizes supply chain, reduces input cost

Addressing these challenges requires significant investment in process chemistry research focused on route redesign (e.g., avoiding precious metals), developing highly selective reactions to minimize byproduct formation, and establishing cost-effective, scalable purification workflows. Until such optimized processes are implemented, the market price for research quantities of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine is likely to remain relatively high, reflecting the complexities of its multi-step synthesis and purification [1] [2] [3].

Properties

CAS Number

875163-67-0

Product Name

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1-thien-2-ylmethanamine

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-yl(thiophen-2-yl)methanamine

Molecular Formula

C15H17NS

Molecular Weight

243.37

InChI

InChI=1S/C15H17NS/c16-15(14-6-3-9-17-14)13-8-7-11-4-1-2-5-12(11)10-13/h3,6-10,15H,1-2,4-5,16H2

InChI Key

IOGVVFMJPWFFGW-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)C(C3=CC=CS3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.